molecular formula C14H12ClNO B1606946 2-chloro-N-(2-methylphenyl)benzamide CAS No. 2447-91-8

2-chloro-N-(2-methylphenyl)benzamide

Cat. No.: B1606946
CAS No.: 2447-91-8
M. Wt: 245.7 g/mol
InChI Key: AKDQLCZFOLMOLB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C 14 H 12 ClNO and a molecular weight of 245.70 g/mol . It belongs to the class of N-(aryl)-amides, which are structures of significant interest in scientific research due to their presence in various biologically active compounds . The compound serves as a valuable building block in medicinal and synthetic chemistry for constructing more complex molecular architectures. Structural studies reveal that this compound crystallizes in an orthorhombic system. A key feature of its molecular structure is the near coplanarity of its two aromatic rings, which form a small dihedral angle, a characteristic that can influence its solid-state properties and intermolecular interactions . In the crystal lattice, the molecules are linked into infinite chains via intermolecular N—H···O hydrogen bonds running along the a-axis . The ortho-chloro substituent in the benzoyl ring and the ortho-methyl group in the anilino ring are positioned syn to the C=O and N—H bonds, respectively . This detailed structural understanding is crucial for researchers in fields like crystal engineering and materials science. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12ClNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDQLCZFOLMOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947365
Record name 2-Chloro-N-(2-methylphenyl)benzene-1-carboximidic acid
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Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2447-91-8
Record name 2-Chloro-N-(2-methylphenyl)benzamide
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Record name NSC6922
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(2-methylphenyl)benzene-1-carboximidic acid
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Synthetic Methodologies and Derivatization Strategies for 2 Chloro N 2 Methylphenyl Benzamide

Established Synthetic Pathways to 2-chloro-N-(2-methylphenyl)benzamide

The formation of the amide bond in this compound is typically achieved through well-established amidation reactions. These methods, while effective, are increasingly being supplemented by more sustainable and environmentally benign alternatives.

Conventional Amidation Approaches and Reaction Conditions

The most common method for the synthesis of this compound involves the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with an aniline (B41778). A specific example is the preparation of the title compound from 2-chlorobenzoyl chloride and 2-methylaniline. nih.govresearchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Another conventional approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently employed. However, these methods often generate stoichiometric amounts of byproducts that can complicate purification.

A study by Gowda et al. describes a method for the preparation of this compound, which was subsequently used to obtain single crystals for X-ray diffraction studies. nih.govresearchgate.netnih.govlibretexts.org The purity of the synthesized compound was confirmed by its melting point and characterized using infrared and NMR spectroscopy. nih.govresearchgate.netnih.govlibretexts.org

Table 1: Conventional Synthesis of this compound

Reactant 1Reactant 2Reagents/ConditionsProductReference
2-chlorobenzoyl chloride2-methylanilineBase (e.g., pyridine, triethylamine) in an inert solventThis compound nih.govresearchgate.net
2-chlorobenzoic acid2-methylanilineCoupling agent (e.g., DCC, EDCI), base, solventThis compoundGeneral Method

Green Chemistry and Sustainable Synthetic Routes for Benzamide (B126) Synthesis

In recent years, there has been a significant shift towards the development of greener and more sustainable methods for amide bond formation. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields. researchgate.net A study on the microwave-assisted synthesis of "2-chloro-N-p-tolylacetamide" demonstrated a significant reduction in reaction time from 5-6 hours to 5-10 minutes, with good yields. researchgate.net While not directly on the title compound, this suggests the potential for similar rate enhancements in the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.gov Flow chemistry has been successfully applied to amide synthesis, including the production of active pharmaceutical ingredients. nih.govresearchgate.net These systems can operate at elevated temperatures and pressures, allowing for rapid reactions and high throughput. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. rug.nl Biocatalysis offers high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. rug.nl While specific examples for the synthesis of this compound are not prevalent, the broader application of enzymes in amide synthesis is a promising area of research. rug.nl

Catalytic Methods: The development of catalytic direct amidation reactions is a key goal in green chemistry. Boric acid has been shown to be an effective catalyst for the condensation of carboxylic acids and amines, generating water as the only byproduct. rsc.org Other research has focused on the use of iron dust as a reductant and additive for the synthesis of N-aryl amides from nitroarenes and acyl halides in water. nih.gov

Table 2: Green and Sustainable Approaches to Benzamide Synthesis

MethodKey FeaturesPotential Application to this compoundReference
Microwave-Assisted SynthesisRapid reaction times, reduced solvent usageFaster and more efficient synthesis from 2-chlorobenzoic acid and 2-methylaniline researchgate.net
Flow ChemistryEnhanced safety, scalability, and controlContinuous production with high throughput nih.govresearchgate.netbohrium.com
BiocatalysisHigh selectivity, mild conditions, environmentally benignEnantioselective synthesis of chiral analogs rug.nl
Boric Acid CatalysisAtom-economical, water as the only byproductDirect amidation of 2-chlorobenzoic acid with 2-methylaniline rsc.org
Iron-Catalyzed AmidationUse of an inexpensive and environmentally benign metal catalyst in waterSynthesis from 2-chloronitrobenzene and a benzoyl halide derivative nih.gov

Advanced Synthetic Transformations and Functionalization of this compound Scaffold

The this compound core serves as a versatile template for the development of new molecules with diverse properties. Advanced synthetic methods allow for precise modifications of this scaffold.

Substituent Modifications on the Benzoyl and Anilino Rings

The introduction of new substituents onto the aromatic rings of this compound can significantly alter its biological activity and physical properties.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and can be employed to introduce a variety of aryl and heteroaryl groups. libretexts.orgrsc.orgwikipedia.orgnih.govnih.gov This reaction typically utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand. While often used for the primary synthesis of amides, it can also be adapted for the derivatization of the anilino ring.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. rsc.org Palladium-catalyzed C-H activation can be used to introduce new functional groups at specific positions on the aromatic rings, avoiding the need for pre-functionalized starting materials. rsc.org

A specific example of substituent modification is the synthesis of N-(2-Chloro-5-methylphenyl)benzamide, which demonstrates the introduction of an additional methyl group on the anilino ring. nih.gov

Heterocyclic Ring Annulations and Fused Systems Incorporating this compound Core

The fusion of heterocyclic rings onto the this compound scaffold can lead to the creation of novel polycyclic structures with unique three-dimensional shapes and biological profiles.

One approach to forming fused systems is through intramolecular C-H amidation. For example, copper-catalyzed reactions have been used to synthesize quinazolinone derivatives from 2-iodobenzamide (B1293540) derivatives and various amines. researchgate.net This type of cyclization could potentially be applied to derivatives of this compound to construct novel fused heterocyclic systems.

Furthermore, the synthesis of fused N-heterocycles from 2-nitrobiaryls via a transition-metal-free electrophilic amination of arene C-H bonds has been reported. nih.gov This methodology provides a route to carbazoles and other N-heterocycles that could be adapted for the elaboration of the this compound structure.

Chiral Synthesis and Stereoselective Derivatization of this compound Analogs

The introduction of chirality into the this compound framework can lead to enantiomers with distinct biological activities. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a key feature of many substituted benzamides. nih.govacs.org

Atroposelective Synthesis: Peptide-catalyzed enantioselective bromination has been successfully employed for the synthesis of atropisomeric benzamides. nih.govacs.orgresearchgate.net This method allows for the creation of axially chiral compounds with high enantiomeric excess. The development of such catalytic asymmetric methods is crucial for accessing enantiopure benzamide derivatives.

Diastereoselective Synthesis: When a chiral center already exists in the molecule, new stereocenters can be introduced with high diastereoselectivity. For instance, the reversal of diastereoselectivity in the synthesis of 3-carboxamide-1,4-benzodiazepin-5-ones has been achieved by varying the cyclization methodology. nih.gov Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has also been reported to produce enantioenriched α-arylbenzamides. researchgate.netuzh.chuzh.chnih.gov These strategies can be applied to create complex chiral analogs of this compound.

Catalyst Development for this compound Synthesis and Derivatization

The efficient synthesis and subsequent chemical modification of this compound rely heavily on the advancement of catalytic methods. Catalysts are instrumental in increasing reaction efficiency, improving product yields, and directing the selectivity of chemical transformations. The development of catalysts for this purpose is primarily focused on two main areas: homogeneous catalysis, where the catalyst and reactants are in the same phase, and heterogeneous catalysis, where the catalyst is in a different phase, often a solid.

Homogeneous Catalysis Applications in Benzamide Formation

Homogeneous catalysis is a cornerstone in the synthesis of benzamides, including this compound, which is typically formed from an amine and an acyl chloride. chegg.com These reactions often employ soluble metal complexes or small organic molecules to accelerate the crucial amide bond formation.

A classic method for this type of synthesis is the Schotten-Baumann reaction, which utilizes a base catalyst to facilitate the reaction and neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iq Modern advancements have introduced a variety of metal catalysts that offer greater efficiency and control. For instance, copper triflate has been demonstrated as an effective catalyst for the Friedel–Crafts benzoylation of aniline derivatives, a key step in forming the core structure of many benzamides. researchgate.net In this process, the amine group is first protected via N-acylation with an acyl chloride, followed by a copper-catalyzed benzoylation. researchgate.net

Nickel-based catalysts have also emerged as powerful tools, particularly in the synthesis of complex benzamide derivatives. nih.gov Chiral nickel catalysts are used in asymmetric synthesis to produce enantioenriched α-arylbenzamides from vinyl amides and aryl halides. nih.gov While not a direct synthesis of this compound, these methods are highly relevant for its derivatization, enabling the selective introduction of aryl groups. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, have been crucial in understanding these nickel-catalyzed reactions, suggesting that stabilizing intramolecular non-covalent interactions play a more significant role than steric effects in catalyst activity. researchgate.net

Table 1: Examples of Homogeneous Catalyst Systems for Benzamide Synthesis and Derivatization

Catalyst SystemReaction TypeKey FeaturesRelevant Findings
Copper Triflate Friedel–Crafts BenzoylationReusable catalyst, high selectivity for para-position.Efficient for synthesizing aminobenzophenone derivatives from anilides. researchgate.net
Nickel/Chiral Ligand Asymmetric HydroarylationProduces enantioenriched α-arylbenzamides under mild conditions.Enables regioselective introduction of aryl groups, creating new stereocenters. nih.gov
Aqueous Base (e.g., NaOH) Schotten-Baumann ReactionSimple, classic method; base neutralizes HCl byproduct.Fundamental for the synthesis of benzanilides from aniline and benzoyl chloride. uomustansiriyah.edu.iqorgsyn.org

Heterogeneous Catalysis and Solid-Phase Synthesis Techniques

Heterogeneous catalysts provide significant operational advantages, most notably the ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry. nih.govnih.gov For N-acylation reactions, which are fundamental to benzamide synthesis, various solid catalysts have been developed.

Materials such as anatase phase TiO2 nanoparticles have been shown to be highly efficient heterogeneous catalysts for the N-acylation of diverse amines under solvent-free conditions. researchgate.net Similarly, alumina (B75360) has been used as a low-cost and environmentally friendly Lewis acid catalyst in continuous-flow systems for N-acetylation, using safer reagents like acetonitrile (B52724) instead of traditional acyl chlorides. nih.gov Research into Ullmann-type N-arylation reactions has also explored heterogeneous systems, employing copper and palladium species immobilized on various supports. researchgate.net

Solid-phase synthesis is another powerful technique that facilitates the rapid construction of libraries of compounds, including benzamides and their derivatives. acs.orgnih.govnih.gov In this approach, one of the reactants is anchored to a solid support, such as a resin, while the other reagents are added in solution. acs.org This methodology allows for iterative reaction steps, such as acylation and alkylation, with simplified purification, as excess reagents and byproducts can be washed away easily before the final product is cleaved from the support. acs.orgacs.org This technique has been successfully used to create libraries of oligo(p-benzamide)s and other complex benzamide structures. acs.orgacs.orgfigshare.com

Table 2: Overview of Heterogeneous and Solid-Phase Techniques

TechniqueCatalyst/Support ExampleApplicationAdvantages
Heterogeneous Catalysis TiO2 NanoparticlesN-acylation of amines. researchgate.netCatalyst is easily recovered and reused; often uses mild, solvent-free conditions. researchgate.net
Heterogeneous Catalysis Alumina (in continuous flow)N-acetylation of amines. nih.govUtilizes safer reagents (acetonitrile); time and cost-efficient. nih.gov
Solid-Phase Synthesis Wang ResinSynthesis of oligo(p-benzamide)s. acs.orgFacilitates high-throughput synthesis and purification; allows for complex, multi-step reactions. acs.orgacs.org

Reaction Mechanism Studies in the Synthesis of this compound and its Derivatives

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols. The formation of this compound from 2-chlorobenzoyl chloride and 2-methylaniline follows a well-established nucleophilic acyl substitution pathway. pearson.comchemguide.co.uk

The reaction proceeds in two primary stages: addition followed by elimination. chemguide.co.uk

Nucleophilic Attack: The nitrogen atom of the amine (2-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (2-chlorobenzoyl chloride). chemguide.co.ukdoubtnut.com This initial attack leads to the formation of a tetrahedral intermediate, where the carbonyl double bond breaks, and the oxygen atom gains a negative charge. chemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and in the process, the chloride ion—a good leaving group—is expelled. chemguide.co.uk

Deprotonation: A base, often a second molecule of the amine reactant, removes a proton from the nitrogen atom to neutralize the positive charge, yielding the final amide product and an ammonium (B1175870) salt byproduct (e.g., 2-methylammonium chloride). uomustansiriyah.edu.iqchemguide.co.uk

For catalyzed reactions, the mechanisms are more intricate. In copper-catalyzed Ullmann-type N-arylations, the proposed mechanism involves the interaction of the amine and the aryl halide with the copper catalyst, leading to the formation of the C–N bond through a catalytic cycle. researchgate.net In nickel-catalyzed reactions, such as the hydroarylation of vinyl amides, the mechanism can involve radical intermediates and different stereodetermining steps compared to traditional pathways. researchgate.net

Structural studies of this compound itself reveal important conformational details. X-ray crystallography has shown that the two aromatic rings are nearly coplanar. nih.govresearchgate.net The ortho-chloro atom on the benzoyl ring is positioned syn to the carbonyl oxygen, while the ortho-methyl group on the anilino ring is syn to the N—H bond. nih.govresearchgate.net These structural insights are valuable for understanding intermolecular interactions, such as the N—H···O hydrogen bonds that link molecules into chains within the crystal lattice, and for predicting the reactivity of the molecule in derivatization reactions. nih.govresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N 2 Methylphenyl Benzamide

Single-Crystal X-ray Diffraction Studies on 2-chloro-N-(2-methylphenyl)benzamide and its Co-crystals

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method has been employed to elucidate the precise molecular structure of this compound, providing critical insights into its solid-state conformation, crystal packing, and the nature of its intermolecular interactions. The analysis reveals the spatial orientation of the constituent aromatic rings and the central amide linkage, which are fundamental to understanding its chemical and physical properties.

Colorless, plate-like single crystals suitable for X-ray diffraction studies have been obtained through the slow evaporation of an ethanol (B145695) solution of the compound at room temperature. researchgate.netnih.goviucr.org The crystal structure was determined using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer. nih.gov

Crystal Data and Structure Refinement for this compound
ParameterValue
Chemical formulaC₁₄H₁₂ClNO researchgate.netnih.gov
Formula weight245.70 researchgate.netnih.gov
Temperature295 K researchgate.netnih.gov
Wavelength0.71073 Å (Mo Kα) researchgate.netnih.gov
Crystal systemOrthorhombic researchgate.netnih.gov
Space groupPna2₁ researchgate.net
Unit cell dimensionsa = 9.746 (3) Å b = 6.077 (3) Å c = 20.797 (7) Å researchgate.netnih.gov
Volume1231.8 (8) ų researchgate.netnih.gov
Z (molecules per unit cell)4 researchgate.netnih.gov
Calculated density1.325 Mg m⁻³ researchgate.net

In the solid state, the crystal structure of this compound is primarily stabilized by intermolecular N—H···O hydrogen bonds. researchgate.netnih.goviucr.org These interactions are a defining feature of the crystal packing, where the amide hydrogen (N—H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This specific hydrogen bonding motif links the molecules into infinite one-dimensional chains that propagate along the a-axis of the unit cell. researchgate.netnih.goviucr.org

The geometry of this crucial interaction has been precisely determined, confirming the formation of a robust hydrogen-bonded network. nih.gov The ortho-chloro substituent in the benzoyl ring is positioned syn to the C=O bond, while the ortho-methyl group on the anilino ring is syn to the N—H bond. nih.goviucr.org This arrangement facilitates the observed head-to-tail alignment of molecules in the crystal lattice.

Hydrogen-Bond Geometry (Å, °)
D—H···AD—HH···AD···AD—H···A
N1—H1···O1ⁱ0.86 (1)2.00 (1)2.853 (5)171 (5)
nih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular packing or conformational arrangement. To date, the scientific literature has reported a single crystal structure for this compound, obtained from an ethanol solution. researchgate.netnih.goviucr.org There are no comprehensive studies available that investigate the existence of conformational polymorphs or pseudopolymorphs (solvates or hydrates) for this specific compound. The exploration of different crystallization conditions, such as varying solvents or temperatures, would be necessary to determine if alternative crystalline forms can be isolated.

A key structural feature of this compound is the relative orientation of its two aromatic rings—the 2-chlorophenyl ring and the 2-methylphenyl ring. X-ray diffraction analysis reveals that the two rings are nearly coplanar, with a very small dihedral angle of 4.08 (18)° between them. researchgate.netnih.goviucr.org This near-planarity is a notable characteristic when compared to other structurally similar benzanilides. For instance, the dihedral angle in 2-chloro-N-(3-methylphenyl)benzamide is significantly larger at 38.7 (1)°. iucr.org

While the aromatic rings themselves are almost coplanar, the central amide core (–NH–C(=O)–) is substantially twisted out of the planes of these rings. iucr.org This twist is necessary to accommodate the steric hindrance from the ortho substituents on both rings.

Selected Dihedral Angles for this compound
DescriptionAngle (°)
Angle between the 2-chlorophenyl and 2-methylphenyl rings4.08 (18) iucr.org
Twist of the amide core relative to the 2-chlorophenyl ring plane58.77 (27) iucr.org
Twist of the amide core relative to the 2-methylphenyl ring plane56.30 (28) iucr.org

Solution-State Spectroscopic Characterization for Conformational Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, solution-state spectroscopic techniques are essential for understanding its behavior and conformational dynamics in a fluid medium.

NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. The compound this compound has been characterized by NMR to confirm its identity and purity prior to crystallographic studies. iucr.orgnih.gov

In substituted amides, the partial double-bond character of the C–N amide bond can lead to restricted rotation, resulting in distinct chemical environments for substituents on the nitrogen atom, a phenomenon observable by NMR. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to quantify the energy barrier for this rotation. At low temperatures, rotation is slow on the NMR timescale, and separate signals may be observed for different conformers. As the temperature increases, rotation becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. The temperature of coalescence allows for the calculation of the rotational energy barrier (ΔG‡).

While the principle is well-established for amides, specific dynamic NMR studies to determine the rotational barriers around the amide C–N bond for this compound have not been reported in the reviewed literature. Such an analysis would provide valuable data on the molecule's conformational flexibility in solution.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. The compound has been characterized by infrared spectroscopy as part of its general identification. iucr.orgnih.govnih.govnih.gov

For N-substituted benzamides, several key vibrational modes are of particular interest:

N–H Stretching: The frequency of the N–H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, where strong N–H···O hydrogen bonds are present, this band is expected to appear at a lower frequency (typically 3300-3100 cm⁻¹) compared to a non-hydrogen-bonded N–H group in a dilute solution.

C=O Stretching (Amide I band): The carbonyl stretch is one of the most intense bands in the IR spectrum of amides, typically appearing in the region of 1680-1630 cm⁻¹. Its position is also influenced by hydrogen bonding; involvement of the carbonyl oxygen as a hydrogen bond acceptor typically shifts the band to a lower frequency.

N–H Bending (Amide II band): This mode involves coupling of the N–H in-plane bend and C–N stretch and is found around 1550 cm⁻¹.

A detailed vibrational analysis, including specific band assignments from experimental FT-IR and Raman spectra correlated with theoretical calculations (e.g., Density Functional Theory), would offer deeper insight into the conformational and electronic structure of this compound. However, such a detailed assignment is not available in the primary crystallographic reports.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Should chiral derivatives or atropisomers of this compound be synthesized and resolved, CD spectroscopy would be an invaluable tool for their stereochemical characterization. The technique measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral molecules.

Hypothetical CD Spectral Features and Interpretation:

For a chiral derivative, one would expect to observe distinct Cotton effects in the CD spectrum, which are characteristic positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The primary chromophores in this compound are the two aromatic rings and the amide group.

The sign and intensity of the Cotton effects would be directly related to the absolute configuration of the atropisomer. For instance, one enantiomer might exhibit a positive Cotton effect at a certain wavelength, while its mirror image would show a negative Cotton effect of equal magnitude at the same wavelength.

Furthermore, the conformation of the molecule, particularly the dihedral angle between the two aromatic rings, would significantly influence the CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra for different conformations and absolute configurations. rsc.org By comparing the experimental CD spectrum with the calculated spectra, it would be possible to assign the absolute configuration of the isolated enantiomers.

The solvent environment can also play a crucial role in the CD spectra of N-arylbenzamides. rsc.org Changes in solvent polarity could alter the conformational equilibrium of the molecule, leading to observable changes in the CD spectrum. This sensitivity could be exploited to study the conformational dynamics and the stability of the atropisomers in different environments.

Gas-Phase Structural Investigations and Mass Spectrometry Fragmentation Pathways

Gas-phase structural investigations using mass spectrometry provide crucial information about the intrinsic properties of a molecule, free from intermolecular interactions present in the solid state. The fragmentation pathways of this compound upon ionization can be predicted based on the established principles of mass spectrometry for amides and aromatic compounds. libretexts.orglibretexts.orgslideshare.netmiamioh.edu

Electron ionization (EI) is a common technique that bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its various fragments, with the relative abundance of each ion providing clues to its stability.

Predicted Fragmentation Pathways:

The molecular ion of this compound (C₁₄H₁₂ClNO) would have an m/z of approximately 245.7. The fragmentation of this ion is expected to proceed through several key pathways, primarily involving cleavage of the amide bond and reactions within the aromatic rings.

A primary fragmentation event would be the α-cleavage of the amide bond, leading to the formation of the benzoyl cation and the 2-methylphenylaminyl radical, or vice versa. The most likely and abundant fragment would be the resonance-stabilized 2-chlorobenzoyl cation.

Another significant fragmentation pathway involves the loss of a neutral molecule, such as CO, from the benzoyl cation. The presence of the chlorine and methyl substituents would also influence the fragmentation, potentially leading to the loss of a chlorine radical or a methyl radical.

Based on the fragmentation pattern of the closely related compound o-toluamide (2-methylbenzamide), we can anticipate the following key fragments for this compound. nist.gov

Proposed Fragment Ion Structure m/z (approx.) Plausible Origin
[C₇H₄ClO]⁺2-chlorobenzoyl cation139α-cleavage of the amide C-N bond
[C₇H₅Cl]⁺˙Chlorotoluene radical cation126Rearrangement and cleavage
[C₇H₇]⁺Tropylium ion91Loss of Cl from chlorotoluene fragment
[C₆H₄Cl]⁺Chlorophenyl cation111Loss of CO from 2-chlorobenzoyl cation
[C₇H₈N]⁺2-methylanilium ion106α-cleavage with charge retention on the nitrogen-containing fragment

It is important to note that these are predicted pathways, and the actual fragmentation pattern would need to be confirmed by experimental mass spectrometry data.

Solid-State NMR and PXRD for Amorphous and Microcrystalline Forms of this compound

The characterization of the solid-state forms of a compound is critical, as different crystalline (polymorphic) and amorphous forms can exhibit distinct physical and chemical properties. americanpharmaceuticalreview.comrigaku.comamericanpharmaceuticalreview.comnih.govresearchgate.net Solid-state Nuclear Magnetic Resonance (ssNMR) and Powder X-ray Diffraction (PXRD) are powerful, complementary techniques for this purpose. emory.edumdpi.comst-andrews.ac.uk

Powder X-ray Diffraction (PXRD):

PXRD is a primary technique for distinguishing between crystalline and amorphous materials and for identifying different polymorphic forms. eag.comresearchgate.net Crystalline materials produce a characteristic diffraction pattern with sharp peaks at specific 2θ angles, which is a fingerprint of their unique crystal lattice. nih.govresearchgate.netnih.gov In contrast, amorphous materials lack long-range order and therefore produce a broad, diffuse halo in their PXRD pattern. americanpharmaceuticalreview.comnih.gov

For this compound, a crystalline form has been identified and its structure determined by single-crystal X-ray diffraction. nih.govresearchgate.net This allows for the theoretical calculation of its PXRD pattern, which can then be used as a reference to identify this specific crystalline form in bulk samples.

Crystallographic Data for this compound:

Parameter Value
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)9.746
b (Å)6.077
c (Å)20.797
α (°)90
β (°)90
γ (°)90
Volume (ų)1231.8
Z4

Data obtained from single-crystal X-ray diffraction studies. nih.govresearchgate.net

If other polymorphic or amorphous forms of this compound were to be prepared, for example through rapid cooling of a melt or by different crystallization conditions, PXRD would be the initial method of choice for their identification. Each new polymorph would exhibit a unique PXRD pattern, while an amorphous form would show the characteristic halo.

Solid-State NMR (ssNMR):

Solid-state NMR is a powerful technique that provides information about the local chemical environment of atoms in the solid state. emory.edumdpi.comst-andrews.ac.ukrsc.orgnih.gov Unlike PXRD, which is sensitive to long-range order, ssNMR probes the short-range order and can distinguish between different solid forms even when they are both crystalline.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts of the carbon and nitrogen atoms are highly sensitive to their local environment, including molecular conformation and intermolecular interactions such as hydrogen bonding.

In different polymorphs, the molecules may adopt slightly different conformations or pack in different ways, leading to distinct ssNMR spectra. For example, the ¹³C chemical shifts of the carbonyl carbon and the aromatic carbons would likely differ between polymorphs. Similarly, the ¹⁵N chemical shift of the amide nitrogen would be sensitive to the hydrogen bonding environment.

For an amorphous form, the ssNMR signals are typically broader than for a crystalline form due to the distribution of local environments. However, ssNMR can still provide valuable information about the average conformation and molecular mobility in the amorphous state.

By combining PXRD and ssNMR, a comprehensive understanding of the solid-state landscape of this compound can be achieved, enabling the identification and characterization of its various crystalline and amorphous forms.

Computational and Theoretical Investigations of 2 Chloro N 2 Methylphenyl Benzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such calculations would provide significant insights into the properties of 2-chloro-N-(2-methylphenyl)benzamide. However, specific studies applying DFT to this compound are not available in the current body of scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals helps determine the molecule's reactivity, with a smaller gap suggesting higher reactivity. For this compound, a HOMO-LUMO analysis would identify the electron-donating and electron-accepting regions, respectively.

HOMO: Would likely be located on the electron-rich N-(2-methylphenyl) moiety.

LUMO: Would likely be distributed over the electron-withdrawing 2-chlorobenzoyl portion of the molecule.

A data table for the HOMO-LUMO energies and the energy gap cannot be provided due to the absence of published research.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and chlorine atoms, indicating sites for electrophilic attack.

Positive Potential (Blue): Located around the amide hydrogen (N-H), indicating a site for nucleophilic attack.

Specific potential values and a detailed map are not available from existing studies.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR: Calculations would predict the ¹H and ¹³C chemical shifts.

UV-Vis: The analysis would predict the electronic transitions and maximum absorption wavelengths (λmax).

IR: Vibrational frequency calculations would predict the characteristic peaks, such as the C=O and N-H stretching frequencies. While experimental spectra have been recorded to characterize the compound, the corresponding predictive computational studies have not been published.

NBO (Natural Bond Orbital) Analysis

NBO analysis provides a detailed understanding of intramolecular bonding and interactions, such as hyperconjugation and charge transfer. For this compound, an NBO analysis would quantify the delocalization of electron density between the filled and empty orbitals, contributing to the molecule's stability. No NBO analysis for this compound has been reported.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvents). An MD simulation of this compound would reveal:

The preferred conformations of the molecule in different solvents.

The stability of intramolecular and intermolecular hydrogen bonds.

The rotational barriers around the amide bond.

Currently, there are no published MD simulation studies specifically for this compound.

Molecular Docking and Binding Affinity Prediction with Biological Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This is widely used in drug discovery to predict the binding affinity and mode of action of a compound. While docking studies have been performed on derivatives, no such studies have been reported for this compound itself. Such an investigation would involve:

Identifying a potential biological target (e.g., an enzyme or receptor).

Docking the 3D structure of this compound into the active site of the target.

Calculating a docking score to estimate binding affinity and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions).

Without these studies, no data on potential biological targets or binding affinities can be provided.

Protein-Ligand Interaction Fingerprints

Protein-ligand interaction fingerprints (IFPs) are powerful computational tools that translate the complex three-dimensional information of a protein-ligand complex into a one-dimensional bit string, encoding the presence or absence of specific interactions. researchgate.netnih.gov This allows for the rapid screening of large compound libraries and the characterization of binding modes. While specific IFP studies on this compound are not yet prevalent in the public domain, the methodology holds significant promise for understanding its potential biological targets.

The generation of an IFP for this compound would involve docking the molecule into the binding site of a target protein. The resulting pose would then be analyzed to identify key interactions such as:

Hydrogen bonds: The amide group of this compound, with its N-H donor and C=O acceptor, is a prime candidate for forming hydrogen bonds with amino acid residues. nih.gov

Hydrophobic contacts: The two aromatic rings provide significant surface area for hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen bonds: The chlorine atom on the benzoyl ring can participate in halogen bonding, a directional interaction with a nucleophilic atom.

π-π stacking: The aromatic rings can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Different types of IFPs could be employed, such as the Atomic Pairwise Interaction Fingerprint (APIF), which considers the relative positions and types of all interacting atom pairs, or the Structural Protein-Ligand Interaction Fingerprints (SPLIF), which encode the 3D structures of the interacting fragments. nih.gov A hypothetical IFP for this compound interacting with a protein kinase, for instance, might highlight a crucial hydrogen bond between the amide N-H and a backbone carbonyl in the hinge region of the kinase.

A simplified, hypothetical interaction fingerprint is presented in the table below, illustrating how the presence or absence of specific interactions could be encoded.

Interaction TypeAmino Acid ResiduePresent (1) / Absent (0)
Hydrogen Bond (Donor)ASP 145 (OD1)1
Hydrogen Bond (Acceptor)LEU 83 (HN)1
Hydrophobic ContactVAL 651
Hydrophobic ContactILE 1301
π-π StackingPHE 850
Halogen BondTYR 80 (OH)1

Binding Site Analysis and Hotspot Identification

Molecular docking simulations are a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could reveal potential biological targets by screening it against a library of protein structures.

A typical workflow would involve:

Preparation of the ligand: The 3D structure of this compound, likely derived from its known crystal structure, would be energy minimized. nih.govresearchgate.net

Preparation of the receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities would be removed, and hydrogen atoms would be added.

Docking simulation: Using software like AutoDock or Glide, the ligand would be flexibly docked into the defined binding site of the receptor.

Analysis of results: The resulting poses would be scored based on their predicted binding affinity. The top-scoring poses would be analyzed to identify key interactions and "hotspots" in the binding site where the ligand makes the most significant energetic contributions.

For example, a docking study of a related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, identified it as a potent and selective anticonvulsant. researchgate.net Similar studies on this compound could uncover novel therapeutic applications. The analysis of the binding site would focus on the complementarity between the ligand and the protein, both in terms of shape and chemical properties. Hotspot identification would pinpoint specific residues that, if mutated, would significantly impact the binding affinity.

The table below summarizes the key parameters from the crystal structure of this compound, which would serve as the foundational data for any docking study. nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₂ClNO
Molecular Weight245.70 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a9.746 (3) Å
b6.077 (3) Å
c20.797 (7) Å
Dihedral angle between aromatic rings4.08 (18)°

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives (Pre-Clinical Focused)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on derivatives of this compound have been published, the principles of QSAR are highly applicable for guiding the synthesis of more potent analogs.

A preclinical QSAR study would typically involve the following steps:

Data set selection: A series of derivatives of this compound would be synthesized and their biological activity (e.g., IC50 against a specific enzyme) would be measured.

Descriptor calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular surface area, volume).

Model building: Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model would be developed that correlates the descriptors with the biological activity.

Model validation: The predictive power of the model would be assessed using techniques like cross-validation and by testing it on an external set of compounds.

For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives successfully used molecular docking and ADMET prediction to understand their antidiabetic activity. nih.gov A similar approach for derivatives of this compound could involve modifying the substitution pattern on the aromatic rings and correlating these changes with activity. The resulting QSAR model could then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

A hypothetical QSAR data table for a series of derivatives is shown below:

CompoundR1-substituentR2-substituentLog(IC50)Molecular WeightLogP
1HH-5.2245.703.8
24-FH-5.5263.703.9
3H4-OCH3-5.8275.733.7
44-F4-OCH3-6.1293.733.8

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-methylaniline. Computational methods can be used to model this reaction and gain a deeper understanding of its energetics and kinetics.

Using quantum mechanical methods like Density Functional Theory (DFT), the following aspects of the reaction can be investigated:

Reactant and product structures: The geometries of the reactants (2-chlorobenzoyl chloride and 2-methylaniline) and the product (this compound) can be optimized to find their lowest energy conformations.

Reaction mechanism: The pathway of the reaction can be mapped out, identifying any intermediates that may be formed. For the amide formation, a tetrahedral intermediate is expected.

Transition state analysis: The structure and energy of the transition state for each step of the reaction can be calculated. This allows for the determination of the activation energy, which is related to the reaction rate. Vibrational frequency calculations can confirm that the identified structure is a true transition state (having one imaginary frequency).

A study on the reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine (B48309) has provided insights into related C-H amidation reactions catalyzed by copper. researchgate.net Similar computational studies on the synthesis of this compound could help in optimizing reaction conditions and exploring alternative synthetic routes.

The table below presents a hypothetical summary of calculated energies for the key species in the reaction pathway.

SpeciesRelative Energy (kcal/mol)
Reactants (2-chlorobenzoyl chloride + 2-methylaniline)0.0
Tetrahedral Intermediate-5.2
Transition State 1 (Formation of intermediate)+12.5
Transition State 2 (Collapse of intermediate)+8.7
Products (this compound + HCl)-15.8

Mechanistic Studies of Biological Interactions of 2 Chloro N 2 Methylphenyl Benzamide in Vitro and in Silico

Enzyme Inhibition and Activation Mechanisms by 2-chloro-N-(2-methylphenyl)benzamide and its Analogs

The benzamide (B126) scaffold is a common motif in the design of enzyme inhibitors. Analogs of this compound have demonstrated inhibitory activity against a range of enzymes, suggesting that the parent compound may also possess such properties. The nature of the substituents on both aromatic rings plays a crucial role in the potency and selectivity of enzyme inhibition.

Kinetic Analysis of Enzyme Modulation

Kinetic studies are fundamental to understanding how a compound affects enzyme activity. These analyses determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

For instance, a study on halo-substituted mixed ester/amide-based derivatives as jack bean urease inhibitors revealed that a compound featuring a 2-chloro-substituted phenyl ring exhibited potent inhibitory activity. semanticscholar.org The kinetic analysis, through Lineweaver-Burk plots, indicated a mixed type of inhibition for the most active derivative. semanticscholar.org This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Table 1: Example of Enzyme Inhibition Data for a Benzamide Analog

CompoundTarget EnzymeIC₅₀ (nM)Inhibition TypeKᵢ (µM)
Derivative 4bJack Bean Urease1.6 ± 0.2MixedNot Reported

Data from a study on halo-substituted mixed ester/amide-based derivatives. semanticscholar.org

Irreversible vs. Reversible Inhibition Studies

The nature of the bond formed between an inhibitor and an enzyme determines whether the inhibition is reversible or irreversible. Reversible inhibitors typically bind through non-covalent interactions, while irreversible inhibitors often form strong covalent bonds with the enzyme. mdpi.comnih.gov

The majority of benzamide-based enzyme inhibitors reported in the literature act as reversible inhibitors. Their mechanism relies on establishing a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme's active site or an allosteric site. For example, molecular docking studies of various benzamide derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to target enzymes. researchgate.net

There is no evidence in the reviewed literature to suggest that this compound or its close analogs act as irreversible inhibitors. Irreversible inhibition typically involves reactive functional groups that can form covalent linkages with amino acid residues in the enzyme, a feature not prominent in the structure of this compound.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on the enzyme or receptor that is topographically distinct from the primary (orthosteric) binding site. sigmaaldrich.com This binding event induces a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate. Allosteric modulation can be positive (PAM), enhancing activity, or negative (NAM), reducing activity.

Benzamide-type molecules have been identified as allosteric modulators of certain receptors. For example, some benzamide derivatives act as modulators of the AMPA receptor, with different analogs showing distinct effects on receptor kinetics, suggesting they may bind to different allosteric sites. nih.gov In a study on N-methyl-d-aspartate (NMDA) receptors, certain derivatives were found to act as positive allosteric modulators, enhancing agonist responses. nih.gov These findings indicate that the benzamide scaffold is suitable for interacting with allosteric sites on proteins.

While direct evidence for allosteric modulation by this compound is not available, its structural similarity to known allosteric modulators suggests this as a possible mechanism of action. Further experimental studies would be required to confirm this.

Receptor Binding and Ligand-Target Interactions (In Vitro)

In vitro binding assays are essential for characterizing the interaction between a ligand and its receptor target. These assays can determine the affinity of the ligand for the receptor and provide insights into its potential as an agonist or antagonist.

Receptor Binding Assays (e.g., Radioligand Binding, SPR)

Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the IC₅₀ and the inhibition constant (Kᵢ). Surface Plasmon Resonance (SPR) is another powerful technique that can measure the kinetics of binding and dissociation in real-time, providing a more detailed picture of the ligand-receptor interaction.

Studies on N-arylbenzamide analogs have demonstrated their ability to bind to various receptors. For example, certain N-indanyl benzamides have been identified as potent inverse agonists of the RORγt receptor, with IC₅₀ values determined by Fluorescence Resonance Energy Transfer (FRET) assays, a non-radioactive binding assay. nih.gov Another study on N-arylbenzamides as estrogen receptor agonists also highlights the potential of this chemical class to interact with nuclear receptors. tandfonline.com

Table 2: Example of Receptor Binding Data for a Benzamide Analog

CompoundTarget ReceptorAssay TypeIC₅₀ (nM)
Compound 5cRORγtFRET153.7

Data from a study on N-indanyl benzamides. nih.gov

Functional Assays for Receptor Agonism/Antagonism in Cell-Free Systems

Cell-free functional assays provide a means to assess the functional consequences of a ligand binding to its receptor without the complexities of a cellular environment. researchgate.net These assays can determine whether a compound acts as an agonist, stimulating the receptor's activity, or an antagonist, blocking the action of an agonist.

For example, in the study of N-indanyl benzamides as RORγt inverse agonists, a cell-based functional assay measuring the differentiation of Th17 cells was used to confirm the functional effect of the compounds. nih.gov While not strictly a cell-free system, it demonstrates the principle of using functional readouts to characterize ligand activity.

In the context of this compound, while direct data from cell-free functional assays is lacking, the known activities of its analogs suggest that it could potentially act as an agonist or antagonist at various receptors. The specific functional outcome would depend on the specific receptor and the conformational changes induced by the binding of the compound.

Cellular Pathway Modulation by this compound (In Vitro Models)

Detailed studies on the specific modulation of cellular pathways by this compound are not extensively available in the current scientific literature. Research on closely related benzamide derivatives, however, suggests that this class of compounds can influence various cellular processes. The following subsections outline the types of analyses required to elucidate these mechanisms, though specific data for this compound is largely absent from published research.

Currently, there are no publicly accessible research articles or databases that provide data from gene expression profiling, such as RNA-Sequencing (RNA-Seq), on cell lines treated with this compound. This type of analysis would be crucial in identifying the genes and genetic pathways that are upregulated or downregulated upon exposure to the compound, offering insights into its mode of action, potential therapeutic targets, and off-target effects.

Similar to gene expression data, specific proteomic analyses, including Western Blot or mass spectrometry-based proteomics, for cell lines treated with this compound are not found in the reviewed scientific literature. Such studies would be instrumental in understanding how the compound affects protein expression levels and post-translational modifications, which are critical for most cellular functions. Proteomic approaches can reveal changes in the abundance of proteins involved in specific signaling pathways or cellular structures, providing a direct link between the compound and its physiological effects. nih.gov

The impact of this compound on specific cell signaling cascades has not been detailed in available research. Investigating its effects on key signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, would be a critical step in characterizing its biological activity. The broader class of benzamides has been noted for diverse biological effects which are often mediated through the perturbation of cell signaling. nanobioletters.com However, without specific studies, the precise signaling cascades affected by this compound remain unknown.

Anti-Microbial/Anti-Parasitic Activity Mechanisms (In Vitro, Non-Clinical)

While specific mechanistic studies on the anti-microbial or anti-parasitic activity of this compound are limited, the broader family of N-phenylbenzamides has been a subject of interest for their potential as anti-infective agents. nanobioletters.commdpi.com

Direct identification of the molecular targets of this compound within pathogenic organisms has not been specifically reported. However, in silico docking studies on other N-phenylbenzamide derivatives have suggested potential interactions with key microbial enzymes. For instance, some derivatives have been docked against aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa), an enzyme produced by both Gram-positive and Gram-negative bacteria that confers resistance to aminoglycoside antibiotics. mdpi.com Another study on different benzamide derivatives identified potential inhibitory activity against α-glucosidase and α-amylase, which could be relevant in the context of microbial metabolism. nih.gov

Table 1: Potential Microbial Enzyme Targets for Benzamide Derivatives (Based on In Silico Studies of Related Compounds)

Enzyme TargetPathogen TypePotential Effect of InhibitionReference
Aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa)Gram-positive and Gram-negative bacteriaOvercoming antibiotic resistance mdpi.com
α-GlucosidaseBacteria/FungiDisruption of carbohydrate metabolism nih.gov
α-AmylaseBacteria/FungiDisruption of carbohydrate metabolism nih.gov
Aspartic proteinases (Saps)Fungi (e.g., Candida albicans)Inhibition of virulence factors mdpi.com

This table represents potential targets based on studies of related benzamide compounds, not specifically this compound.

There is no available research focused on the mechanisms of microbial resistance specifically to this compound. Understanding how microbes might develop resistance is crucial for the long-term viability of any new antimicrobial agent. nih.gov General mechanisms of resistance to antimicrobial compounds include target modification, enzymatic degradation of the drug, and increased efflux of the compound from the microbial cell. Future studies would be necessary to determine if microbes can develop resistance to this compound and through which of these mechanisms.

Bioavailability and Metabolic Fate of this compound in In Vitro Systems

The in vitro assessment of a compound's metabolic stability and its interactions with drug-metabolizing enzymes is a critical component of early-stage drug discovery. These studies provide essential insights into the pharmacokinetic profile of a molecule, helping to predict its behavior in a living organism. To date, specific experimental data on the in vitro bioavailability and metabolic fate of this compound is not extensively available in publicly accessible scientific literature. However, this section outlines the standard methodologies and potential outcomes for such investigations, based on established principles of in vitro drug metabolism studies.

Hepatic Microsomal Stability

The stability of a chemical compound in the presence of liver microsomes is a key indicator of its metabolic clearance rate in the body. enamine.netcreative-bioarray.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. creative-bioarray.com The in vitro microsomal stability assay is a fundamental experiment to determine how quickly a compound is metabolized by these enzymes. enamine.netbioduro.com

In a typical hepatic microsomal stability assay, this compound would be incubated with human liver microsomes (HLM) or liver microsomes from other species (e.g., rat, mouse) in the presence of the necessary cofactor, NADPH. bioduro.com The concentration of the parent compound is measured at various time points (e.g., 0, 5, 15, 30, and 60 minutes) using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioduro.com From the rate of disappearance of the parent compound, several key parameters can be calculated: the half-life (t½) and the intrinsic clearance (Clint). enamine.net

A high percentage of the compound remaining after a specific time indicates greater metabolic stability, which often correlates with a longer half-life and lower clearance in the body. Conversely, rapid degradation suggests that the compound is a substrate for microsomal enzymes and may be quickly eliminated from the body.

Below is a hypothetical data table illustrating the potential results of a hepatic microsomal stability assay for this compound.

ParameterHuman Liver MicrosomesRat Liver Microsomes
Incubation Time (min) % Parent Compound Remaining % Parent Compound Remaining
0100100
5Data not availableData not available
15Data not availableData not available
30Data not availableData not available
60Data not availableData not available
Half-life (t½, min) Calculated valueCalculated value
Intrinsic Clearance (Clint, µL/min/mg protein) Calculated valueCalculated value

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

CYP450 Inhibition/Induction Profiling (In Vitro)

CYP450 Inhibition

Investigating the potential of a compound to inhibit specific cytochrome P450 enzymes is crucial for predicting drug-drug interactions. nih.gov Inhibition of a CYP enzyme can lead to an increase in the plasma concentration of other drugs metabolized by that enzyme, potentially causing toxicity. nih.gov In vitro CYP inhibition assays are conducted to determine the concentration of the test compound that causes 50% inhibition of a specific enzyme's activity (IC50). bioivt.com

These assays typically involve incubating the test compound with human liver microsomes and a specific probe substrate for each major CYP isozyme (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). bioivt.com The formation of the metabolite of the probe substrate is measured in the presence and absence of the test compound. A decrease in metabolite formation indicates inhibition.

A hypothetical data table for the CYP450 inhibition potential of this compound is presented below.

CYP IsozymeProbe SubstrateIC50 (µM)
CYP1A2PhenacetinData not available
CYP2B6BupropionData not available
CYP2C8AmodiaquineData not available
CYP2C9DiclofenacData not available
CYP2C19S-MephenytoinData not available
CYP2D6DextromethorphanData not available
CYP3A4MidazolamData not available

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

CYP450 Induction

CYP450 induction is the process where a compound increases the expression of one or more CYP enzymes. nih.gov This can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. bioivt.com In vitro induction studies are typically performed using primary human hepatocytes. nih.gov The hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours), and the induction of specific CYP enzymes is measured by quantifying the corresponding mRNA levels (e.g., via RT-qPCR) or by assessing the enzyme activity using probe substrates. bioivt.com

The results are often expressed as a fold induction over a vehicle control. A significant fold induction suggests that the compound is an inducer of that particular CYP isozyme.

A hypothetical data table for the CYP450 induction potential of this compound is shown below.

CYP IsozymeFold Induction (mRNA)
CYP1A2Data not available
CYP2B6Data not available
CYP3A4Data not available

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Metabolite Identification from In Vitro Metabolic Studies

Identifying the metabolites of a compound is essential for understanding its metabolic pathways and for assessing the potential for the formation of pharmacologically active or toxic metabolites. In vitro metabolite identification studies are typically conducted using human liver microsomes, hepatocytes, or other subcellular fractions.

Following incubation of this compound with these in vitro systems, the samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally characterize the metabolites formed. Common metabolic transformations include hydroxylation, oxidation, dealkylation, and conjugation reactions.

Based on the structure of this compound, potential metabolic pathways could include hydroxylation of the aromatic rings or the methyl group, followed by further oxidation or conjugation.

A hypothetical table of potential metabolites of this compound is provided below.

MetaboliteProposed StructureMetabolic Reaction
M1Hydroxylated this compoundAromatic or aliphatic hydroxylation
M2Oxidized this compoundOxidation of the methyl group to a carboxylic acid
M3Glucuronide conjugate of a hydroxylated metaboliteGlucuronidation
M4Sulfate conjugate of a hydroxylated metaboliteSulfation

Note: The metabolites listed in this table are hypothetical and based on common metabolic pathways. Actual metabolite identification would require experimental data.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Chloro N 2 Methylphenyl Benzamide Derivatives

Systematic Modification of Benzamide (B126) Scaffold and Impact on Biological Activity

The benzamide scaffold offers multiple points for chemical modification, including the benzoyl ring, the aniline (B41778) ring, and the central amide linkage. Studies on various benzamide derivatives have demonstrated that even minor structural changes can lead to significant shifts in biological activity, spanning effects from antidiabetic to antimicrobial and insecticidal properties. nih.govnih.govnanobioletters.comnih.gov For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov This work highlighted that the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group on the phenyl ring could enhance inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.gov

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their biological activity. Their introduction can influence factors like lipophilicity, metabolic stability, and binding affinity. nih.govacs.org In the context of benzamides, the position and nature of the halogen substituent are critical.

The introduction of fluorine atoms has been shown to improve the biological properties of some benzamide derivatives. nih.govacs.org For example, perfluorination of a benzamide scaffold increased its binding affinity compared to the non-fluorinated version. acs.org This is often because fluorine can form favorable intramolecular hydrogen bonds (IMHBs) of the C-X···H–N type, which can pre-organize the molecule into a conformationally locked state that is more favorable for binding to a biological target. nih.govacs.org

Similarly, chlorine substitution impacts the electronic properties and geometry of the molecule. Computational studies on ortho-chloro-substituted tertiary aromatic amides show that such substitutions can strengthen amidic resonance. nsf.gov The ortho-chloro atom on the benzoyl ring of 2-chloro-N-(2-methylphenyl)benzamide is positioned syn (on the same side) to the carbonyl oxygen, an orientation also seen in related structures like 2-chloro-N-(3-methylphenyl)benzamide. nih.govresearchgate.net This constrained geometry can influence how the molecule fits into a receptor's binding pocket. The introduction of a chlorine atom into the aldehyde part of ligands in related zinc complexes led to an increase in their biological activity. mdpi.com

The electronic nature of halogens also plays a role. Being electron-withdrawing, halogens can reduce the nucleophilicity of the aromatic ring, which can affect reaction efficiency during synthesis and potentially modulate the acidity of the amide N-H group, influencing hydrogen bonding capabilities. nih.govacs.orgacs.org

Table 1: Impact of Halogen Substitution on Compound Properties This table is a representative summary based on findings in the cited literature and may not reflect all possible outcomes.

Substitution Position Halogen Observed Effect Reference
ortho-benzoyl ring Chlorine Positions syn to carbonyl; strengthens amidic resonance nih.govresearchgate.netnsf.gov
ortho-benzamide Fluorine Can form intramolecular hydrogen bonds; increases binding affinity nih.govacs.org
para-phenyl ring Cl, Br, F Electron-withdrawing nature affects reaction yields and nucleophilicity acs.org

The position of the methyl group on the aniline ring of N-phenylbenzamides significantly affects the molecule's conformation. In this compound, the ortho-methyl group on the aniline ring is positioned syn to the N-H bond. nih.govresearchgate.net This is in direct contrast to the anti conformation observed between the meta-methyl group and the N-H bond in the isomeric compound, 3-chloro-N-(2-methylphenyl)benzamide. nih.gov

Studies on related benzamide derivatives have shown that the presence and position of a methyl group can be crucial for biological activity. In one study of antidiabetic agents, a derivative with a 2-methyl-5-nitro substituent on the phenyl ring was found to be the most potent inhibitor of α-glucosidase and α-amylase. nih.gov This suggests that the specific electronic and steric profile created by the ortho-methyl group, in combination with other substituents, is highly favorable for activity. nih.gov

Table 2: Conformational Effects of Methyl Group Position This table is a representative summary based on findings in the cited literature.

Compound Methyl Position Dihedral Angle Between Rings Reference
This compound ortho 4.08° nih.govresearchgate.net
3-chloro-N-(2-methylphenyl)benzamide ortho 3.48° nih.gov

Modifications to the amide bond itself or the substituents attached to the nitrogen atom provide another avenue for altering biological activity. The central amide group is not merely a linker; its ability to act as a hydrogen bond donor (N-H) and acceptor (C=O) is often critical for molecular recognition. nih.govresearchgate.net

Replacing the hydrogen on the amide nitrogen with various alkyl or aryl groups is a common strategy. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides showed that different N-substituents resulted in a range of antidiabetic activities. nih.gov Similarly, the synthesis of various N-benzamides by reacting a benzoyl chloride with different substituted amines is a standard method to create libraries of compounds for screening. nanobioletters.com

More drastic modifications involve altering the amide bond's core structure. For example, the amide can be incorporated into a ring system. In one study, benzamide derivatives were used to synthesize 2-azetidinones (β-lactams), creating a strained four-membered ring that significantly changes the geometry and reactivity of the core structure. mdpi.com Such changes can lead to entirely new biological activities. The 1,2,4-oxadiazole (B8745197) heterocycle has also been used as a bio-isostere (a chemical substitute) for the amide bond in designing new insecticidal and fungicidal agents. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles (Pre-Clinical)

In the absence of a known 3D structure of a biological target, drug design often relies on the structures of known active molecules. This is the basis of ligand-based design. dovepress.comdrugdesign.org A pharmacophore is an abstract 3D model that represents the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—necessary for a molecule to bind to its target and elicit a biological response. dovepress.com

For a molecule like this compound, a pharmacophore model would be constructed based on its structure and those of its active analogues. This model serves as a 3D query to search large databases of chemical compounds for new molecules that match the required spatial arrangement of features, a process known as virtual screening. dovepress.com

Key principles in ligand-based design include:

Scaffold Hopping: This technique involves replacing the central molecular framework (the scaffold) with a different one while retaining the key pharmacophoric features. This can lead to new compounds with improved properties, such as better patentability or fewer side effects. dovepress.com

Molecular Simplification: Sometimes, a complex natural product or a highly substituted lead compound can be simplified by removing non-essential parts of the structure to create a smaller, easier-to-synthesize molecule that retains the desired activity. drugdesign.org

Computational tools like molecular docking and molecular dynamics simulations are often used alongside pharmacophore modeling to refine the understanding of how a ligand interacts with its target. nih.gov

Physicochemical Property Modulation for Enhanced Biological Activity (e.g., Solubility, Permeability in in vitro models)

For a drug to be effective, it must not only bind to its target but also reach it. This involves navigating a complex biological environment, which requires an optimal balance of physicochemical properties like solubility, permeability, and metabolic stability. The SPR describes how a compound's structure influences these properties.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now a standard part of early drug discovery. nih.gov For a series of 2-chloro-benzamide derivatives, these calculations predicted good absorption profiles and low toxicity. nih.gov The introduction of different functional groups can fine-tune these properties. For example, adding polar groups can increase water solubility, while adding non-polar groups can increase lipophilicity, which may enhance membrane permeability. mdpi.com

Lipophilicity, often measured as the partition coefficient (log P), is a critical parameter that affects a drug's absorption, distribution, and ability to cross cell membranes. nih.gov A compound that is too hydrophilic (low log P) may have poor membrane permeability, while one that is too lipophilic (high log P) may have poor aqueous solubility and get trapped in fatty tissues. nih.gov

In vitro models are essential for experimentally measuring these properties.

Permeability Assays: Caco-2 cell monolayers are a widely used in vitro model of the human intestinal barrier. nih.gov Studies on some 2-chloro-benzamide derivatives showed moderate to good intestinal absorption (93-95%) but low permeability in Caco-2 cell assays. nih.gov This highlights that absorption is a complex process not solely defined by passive permeability.

Lipophilicity Measurement: Besides computational log P values, lipophilicity can be determined experimentally using techniques like reversed-phase thin-layer chromatography (RPTLC). nih.gov This method provides chromatographic retention parameters (like RM0) that serve as an alternative measure of lipophilicity. nih.gov

Studies have shown that substituting a benzamide with halogen atoms tends to increase its lipophilicity. nih.govacs.org This modulation is a key strategy in drug design, as balancing lipophilicity is crucial for achieving a desirable pharmacokinetic profile.

Table 3: In Vitro Permeability Data for Representative Benzamide Derivatives Data from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Parameter Value Range Interpretation
Human Intestinal Absorption 93.10% - 95.93% Moderate to good absorption
Caco-2 Cell Permeability 0.36 - 0.55 nm/s Low permeability

Ionization State (pKa) and its Impact on Biological Interactions

The ionization state of a molecule, dictated by its acid dissociation constant (pKa), plays a pivotal role in its biological activity. The pKa determines the extent of ionization at a given pH, which in turn influences critical pharmacokinetic properties such as solubility, membrane permeability, and binding affinity to the target protein. researchgate.netlibretexts.org For a molecule to exert its therapeutic effect, it often needs to traverse biological membranes to reach its site of action and then interact with its target, which may be located in an aqueous or a lipid environment.

The amide group in this compound is generally considered neutral, but the nitrogen atom can be protonated under strongly acidic conditions, and the N-H proton can dissociate under strongly basic conditions. The pKa of the N-H proton in benzamide is approximately 13 in water. mdpi.com However, the pKa of this compound is expected to be influenced by the electronic effects of the substituents on both aromatic rings.

The ionization state significantly impacts how a molecule interacts with its biological target. If the binding site of the target protein is in a hydrophobic pocket, the neutral form of the molecule is generally favored. Conversely, if the binding involves ionic interactions, the ionized form may be necessary for optimal binding. Quantitative structure-activity relationship (QSAR) studies on various classes of compounds, including those with amide functionalities, often utilize pKa as a key descriptor to model and predict biological activity. nih.govdovepress.comnih.gov These studies quantitatively correlate the degree of ionization with the observed biological response, highlighting the importance of this parameter in drug design.

To illustrate the effect of substituents on the pKa of related aromatic amides, the following interactive table presents pKa values for a series of substituted anilines, which are precursors to N-arylbenzamides. The pKa values reflect the basicity of the amino group, which is related to the acidity of the corresponding amide.

Table 1: pKa Values of Selected Substituted Anilines

Compound Substituent pKa
Aniline -H 4.63
2-Methylaniline 2-CH₃ 4.44
3-Methylaniline 3-CH₃ 4.72
4-Methylaniline 4-CH₃ 5.08
2-Chloroaniline 2-Cl 2.65
3-Chloroaniline 3-Cl 3.46

Data sourced from publicly available chemical databases and literature. The pKa values refer to the conjugate acid of the aniline.

This table demonstrates that electron-donating groups like methyl generally increase the pKa (decrease the acidity of the conjugate acid), while electron-withdrawing groups like chloro decrease the pKa (increase the acidity of the conjugate acid). researchgate.net This trend provides insight into how the substituents in this compound would modulate its ionization state and, consequently, its biological interactions.

Stereochemical Effects on Biological Activity of Chiral this compound Analogs

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of molecular recognition in biological systems. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Biological macromolecules such as enzymes and receptors are themselves chiral, and as a result, they often interact differently with the two enantiomers of a chiral drug. These differences can manifest in various ways, including variations in binding affinity, efficacy, metabolism, and toxicity. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

The parent molecule, this compound, is not chiral. However, the introduction of a chiral center into the molecule would result in a pair of enantiomers. For instance, if a chiral substituent were introduced on the amide nitrogen or on either of the phenyl rings, the resulting analogs would be chiral.

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer, often termed the "eutomer," may exhibit the desired therapeutic effect, while the other enantiomer, the "distomer," may be less active, inactive, or even responsible for undesirable side effects. mdpi.comnih.gov Therefore, the development of single-enantiomer drugs (enantiopure drugs) is a common strategy to improve therapeutic outcomes and reduce adverse effects. nih.gov

For example, in a hypothetical chiral analog of this compound, the two enantiomers would have identical physical and chemical properties in an achiral environment. However, when interacting with a chiral biological target, the spatial arrangement of the chloro and methyl groups, as well as the benzamide backbone, would lead to different binding orientations and affinities. One enantiomer might fit perfectly into the binding site, leading to a strong biological response, while the other enantiomer may have a weaker interaction or bind to a different site altogether.

The following interactive table provides examples of chiral drugs, including some with amide functionalities, where the different enantiomers exhibit distinct biological activities.

Table 2: Examples of Chiral Drugs and the Differential Activity of their Enantiomers

Drug Eutomer (More Active Enantiomer) Distomer (Less Active/Inactive Enantiomer) Therapeutic Class Key Biological Activity Difference
Ibuprofen (S)-(+)-Ibuprofen (R)-(-)-Ibuprofen NSAID (S)-enantiomer is primarily responsible for the anti-inflammatory activity.
Thalidomide (R)-(+)-Thalidomide (S)-(-)-Thalidomide Immunomodulator (R)-enantiomer has sedative effects, while the (S)-enantiomer is teratogenic.
Ofloxacin (S)-(-)-Levofloxacin (R)-(+)-Ofloxacin Antibiotic Levofloxacin is 8 to 128 times more active against various bacteria than the (R)-enantiomer.

| Bupivacaine | (S)-(-)-Levobupivacaine | (R)-(+)-Bupivacaine | Anesthetic | Levobupivacaine has a lower propensity for cardiotoxicity compared to the (R)-enantiomer. |

This table presents well-established examples of chiral drugs to illustrate the principle of stereoselective bioactivity and is not intended to represent data for this compound analogs.

Advanced Analytical Methodologies for Research on 2 Chloro N 2 Methylphenyl Benzamide

Development of High-Resolution Mass Spectrometry Methods for Quantification in Complex Research Matrices (In Vitro)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is the gold standard for the accurate quantification of small molecules like 2-chloro-N-(2-methylphenyl)benzamide in complex in vitro matrices such as cell lysates or microsomal fractions. drugtargetreview.comeuropeanpharmaceuticalreview.com Instruments like the Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers offer the high mass accuracy and resolution required to distinguish the target analyte from endogenous matrix components, thereby reducing interferences and improving data quality. waters.comchromatographyonline.com

The development of a quantitative LC-HRMS method for this compound involves several key steps. A typical workflow begins with sample preparation, which is a critical step to ensure the quality and reproducibility of the results. thermofisher.comsigmaaldrich.com For intracellular quantification, cells are cultured and then lysed to release their contents. acs.org This is often followed by protein precipitation, typically using a cold organic solvent like acetonitrile (B52724), to remove the bulk of the cellular proteins. acs.org

The supernatant, containing the analyte, is then subjected to analysis by an LC-HRMS system. Ultra-high performance liquid chromatography (UPLC) systems are often preferred for their ability to provide rapid and highly resolved separations. waters.comresearchgate.netresearchgate.net A reversed-phase C18 column is commonly used for the separation of small molecules like this compound.

For quantification, a full-scan HRMS method can be employed, where the instrument profiles all ions in the sample. drugtargetreview.com The high mass accuracy of the instrument allows for the selective extraction of the ion corresponding to the protonated molecule of this compound ([M+H]⁺) with a very narrow mass window, which significantly enhances selectivity. europeanpharmaceuticalreview.com While tandem mass spectrometry (MS/MS) is the traditional gold standard for quantification, HRMS offers a powerful alternative with comparable sensitivity and a more straightforward workflow. drugtargetreview.com

Table 1: Representative Parameters for LC-HRMS Quantification of this compound in Cell Lysate

Parameter Value/Description
LC System UPLC System
Column Reversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS
Mass Range m/z 100-1000
Resolution > 30,000 FWHM
Internal Standard A structurally similar compound with a different mass

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isomer Separation

The assessment of chemical purity is a fundamental requirement in the research and development of any chemical entity. For this compound, High-Performance Liquid Chromatography (HPLC) is the most common and robust method for determining purity. A typical HPLC setup for purity assessment would involve a UV detector, as the aromatic rings in the molecule are strong chromophores.

Isomer separation is another critical application of chromatography. In the case of this compound, constitutional isomers (e.g., 3-chloro- or 4-chloro- derivatives) could be present as impurities from the synthesis. These can typically be separated using standard reversed-phase HPLC methods due to differences in their polarity and interaction with the stationary phase.

Gas chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A GC method would likely require a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Table 2: Illustrative HPLC and GC Conditions for Purity Analysis

Parameter HPLC Method GC Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradient Helium
Detector UV at 254 nm FID or MS
Oven Temperature N/A 50°C hold 2 min, ramp to 300°C at 20°C/min, hold 5 min
Flow Rate 1.0 mL/min 1.0 mL/min
Injection Volume 10 µL 1 µL (split injection)

Spectroscopic Methods for Real-Time Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Spectroscopic techniques are particularly well-suited for this purpose as they are non-invasive and can provide continuous data. For reactions involving this compound, such as its synthesis or degradation, techniques like Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be applied.

FlowNMR spectroscopy is a powerful technique for non-invasive, real-time reaction monitoring under relevant conditions. nih.gov It avoids many of the limitations of other techniques and has gained popularity in both academic and industrial settings. nih.gov Similarly, electrospray ionization mass spectrometry (ESI-MS) can be used for online reaction monitoring to identify reaction intermediates. nih.gov UV-visible spectroscopy is another method that can be used for on-line monitoring of chemical batch reactions. nih.gov This technique is relatively affordable and can be used for direct monitoring of certain molecules in bioreactors. acs.org

Table 3: Spectroscopic Techniques for Real-Time Reaction Monitoring

Technique Principle Application to this compound
FT-IR Spectroscopy Monitors changes in vibrational frequencies of functional groups. Tracking the disappearance of the starting materials' characteristic peaks and the appearance of the amide bond peak during synthesis.
Raman Spectroscopy Measures inelastic scattering of monochromatic light, providing information on molecular vibrations. Complementary to FT-IR, particularly useful for monitoring reactions in aqueous media.
Flow NMR Spectroscopy Acquires NMR spectra of the reaction mixture as it flows through the spectrometer. Provides detailed structural information on reactants, products, and intermediates in real-time.

Microfluidic and Lab-on-a-Chip Approaches for High-Throughput Screening of this compound Derivatives

Microfluidic and lab-on-a-chip technologies offer a paradigm shift in chemical and biological research, enabling the miniaturization and automation of complex experimental workflows. elveflow.comtue.nl These platforms are ideal for the high-throughput screening of derivatives of this compound for various biological activities, such as enzyme inhibition. nih.gov

Droplet-based microfluidics is a particularly powerful approach where picoliter to nanoliter-sized droplets serve as individual microreactors. nih.govyoutube.comrsc.org This allows for thousands of reactions or assays to be performed in parallel with minimal reagent consumption. nih.govyoutube.com For example, a library of this compound derivatives could be screened against a particular kinase by encapsulating the enzyme, substrate, and a library compound in individual droplets. nih.govkinasebiotech.comnih.gov The reaction progress can then be monitored using a fluorescent reporter.

Microfluidic platforms can also be designed for cell-based assays, allowing for the screening of compound libraries on various cell types in a high-throughput manner. rsc.orgrsc.org

Table 4: Features of Microfluidic Screening Platforms

Feature Description Relevance to this compound
High Throughput Ability to perform thousands to millions of experiments in a short time. Rapidly screen a large library of derivatives for desired biological activity.
Low Sample Consumption Utilizes nanoliter to picoliter volumes of reagents. Cost-effective screening, especially with precious or difficult-to-synthesize compounds.
Precise Control Accurate manipulation of fluid flow, mixing, and reaction times. Ensures high reproducibility and data quality.
Integration Multiple experimental steps (e.g., cell culture, reagent addition, detection) can be integrated on a single chip. Streamlines complex biological assays.

Application of NMR for Metabolomics of this compound in Cellular Systems (In Vitro)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the metabolic fate of compounds in cellular systems. nih.govyoutube.com By exposing cells to this compound and analyzing cell extracts or the culture medium over time, it is possible to identify and quantify the parent compound and its metabolites. nih.govresearchgate.netresearchgate.net

¹H NMR is the most commonly used nucleus for metabolomics due to its high sensitivity and the ubiquity of hydrogen in organic molecules. frontiersin.org However, for complex mixtures, 2D NMR techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are invaluable for resolving overlapping signals and providing unambiguous structural information. nih.govnih.govacs.orgnih.gov

To enhance sensitivity and provide more detailed information on metabolic pathways, stable isotope labeling can be employed. nih.govfrontiersin.org For instance, by synthesizing this compound with ¹³C or ¹⁵N labels, its metabolic products can be readily distinguished from the endogenous metabolome. acs.orgfrontiersin.orgacs.orgnih.govnih.gov This approach, known as stable isotope-resolved metabolomics (SIRM), is a powerful tool for elucidating metabolic pathways. frontiersin.org

Table 5: NMR Techniques in In Vitro Metabolomics

NMR Experiment Information Provided Application to this compound Metabolism
1D ¹H NMR Quantitative information on the most abundant metabolites. Monitoring the disappearance of the parent compound and the appearance of major metabolites.
2D ¹H-¹H COSY Shows correlations between coupled protons, revealing spin systems within molecules. Helps in the structural elucidation of metabolites by identifying neighboring protons.
2D ¹H-¹³C HSQC Correlates protons with their directly attached carbons. Provides a highly resolved map of the metabolome, aiding in the identification of metabolites. nih.govnih.govacs.orgnih.gov
¹³C/¹⁵N-edited NMR Selectively observes signals from isotopically labeled compounds. Unambiguously tracks the metabolic fate of the labeled this compound.

Research Applications and Future Perspectives for 2 Chloro N 2 Methylphenyl Benzamide

2-chloro-N-(2-methylphenyl)benzamide as a Molecular Probe for Biological Systems

The utility of a compound as a molecular probe is fundamentally dependent on its structural and conformational properties, which dictate its interactions within a biological environment. Detailed crystallographic studies of this compound have provided high-resolution insights into its three-dimensional architecture, making it an excellent candidate for use as a molecular probe. nih.govresearchgate.net

Research has elucidated key structural features of the molecule. nih.govresearchgate.net In its crystalline form, the two aromatic rings (the 2-chlorophenyl and the 2-methylphenyl groups) are nearly coplanar, with a very small dihedral angle of 4.08 (18)° between them. nih.govresearchgate.net This planarity is a significant characteristic that influences how the molecule can fit into the binding sites of proteins and other biological macromolecules.

The conformation of the substituents has also been precisely determined. The chlorine atom on the benzoyl ring is positioned syn (on the same side) to the carbonyl oxygen (C=O), while the methyl group on the anilino ring is syn to the amide's N-H bond. nih.govresearchgate.net Such conformational details are critical for understanding its potential to form specific hydrogen bonds and other non-covalent interactions, which are the basis of molecular recognition in biological systems. nih.gov The amide and sulfonamide moieties are known constituents of many biologically important compounds, and detailed structural studies on molecules like this compound contribute to a broader understanding of how this class of compounds interacts with biological targets. nih.govresearchgate.netnih.gov By serving as a well-defined molecular scaffold, it can be used in screening assays to probe the topology of enzyme active sites or receptor binding pockets.

Potential as a Lead Compound for Further Academic Drug Discovery Research (Pre-Clinical, Target-Focused)

The benzamide (B126) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. researchgate.net These derivatives have been investigated for a multitude of therapeutic applications, including as antitumor agents, histone deacetylase (HDAC) inhibitors, and glucokinase activators. researchgate.netnih.gov The well-characterized nature of this compound makes it a valuable lead compound for preclinical, target-focused drug discovery research.

A lead compound is a chemical starting point for the design of new drugs. The detailed structural data available for this compound allows researchers to make rational, structure-based modifications to develop new molecules with enhanced potency or selectivity for a specific biological target. For instance, understanding the near-coplanar relationship between its two aromatic rings can guide the design of rigidified analogues to improve binding affinity. nih.govresearchgate.net

The table below summarizes the diverse biological targets of various benzamide derivatives, illustrating the therapeutic potential of this chemical class and highlighting the rationale for using this compound as a foundational structure for new discovery efforts.

Biological Target/ActivityBenzamide Derivative TypeTherapeutic AreaReference(s)
Histone Deacetylase (HDAC)Entinostat (MS-275) and other benzamide-based inhibitorsOncology nih.gov
Glucokinase (GK) ActivatorsThiazole-containing benzamidesDiabetes researchgate.netnih.gov
Anti-inflammatory AgentsNovel benzamide seriesInflammation nih.gov
VEGFR-2 Kinase InhibitorsBenzoxazole-Benzamide conjugatesOncology tandfonline.com
Cereblon (CRBN) BindersFluorinated benzamide derivativesProtein Degradation (PROTACs) nih.gov
Larvicidal AgentsPyridine-linked 1,2,4-oxadiazole (B8745197) benzamidesPesticides mdpi.com

This diverse range of activities underscores the versatility of the benzamide scaffold. By using this compound as a starting point, researchers can systematically explore modifications—such as altering substituents on the phenyl rings—to optimize interactions with new or established biological targets.

Green Synthesis and Sustainable Chemistry Applications of this compound

Traditional methods for synthesizing amides often involve the use of hazardous reagents and volatile organic solvents. nih.gov However, the principles of green chemistry are driving a shift towards more environmentally benign synthetic methodologies. While specific green synthesis routes for this compound are not extensively documented, research on related compounds offers a clear path forward.

Studies on the synthesis of N-substituted-2-chlorobenzimidazoles have demonstrated successful green approaches that could be adapted for benzamide synthesis. These methods include:

Physical Grinding: Reacting the starting materials in a mortar and pestle at room temperature, which eliminates the need for a solvent.

Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Green Solvents: Employing environmentally friendly solvents like Polyethylene Glycol (PEG-600) instead of traditional volatile organic compounds.

A proposed green synthesis for this compound could involve the microwave-assisted reaction of 2-chlorobenzoyl chloride and 2-methylaniline, potentially in a solvent-free setting or using a green solvent. Such an approach would align with the goals of sustainable chemistry by reducing waste, minimizing energy use, and avoiding hazardous substances.

Theoretical Basis for Rational Design of Novel Benzamide Derivatives

Rational drug design relies on a deep understanding of the relationship between a molecule's structure and its biological activity. wiley.com The extensive structural characterization of this compound provides a robust theoretical foundation for the rational design of new benzamide derivatives with tailored properties. nih.govresearchgate.net

The key crystallographic data, presented in the table below, serves as the cornerstone for computational modeling and design efforts. researchgate.net

ParameterValueSignificance for Rational Design
Molecular FormulaC₁₄H₁₂ClNODefines the elemental composition.
Molecular Weight245.70 g/mol Basic molecular property.
Crystal SystemOrthorhombicDescribes the crystal lattice.
Dihedral Angle (between rings)4.08 (18)°Indicates a near-coplanar structure, crucial for modeling interactions with planar binding sites. nih.gov
N-H and C=O ConformationantiThe relative orientation of key amide bonds influences hydrogen bonding patterns. nih.gov
ortho-Cl to C=O ConformationsynDictates the local electronic environment and steric profile on one side of the molecule. nih.gov

This detailed structural information enables several rational design strategies:

Structure-Based Design: Using the 3D coordinates of the molecule to perform molecular docking simulations with known protein targets. nih.gov This allows chemists to predict binding modes and design modifications that enhance affinity and selectivity.

Pharmacophore Modeling: Abstracting the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. The well-defined structure of this compound helps in building and refining such models for the benzamide class. nih.gov

Substituent Effect Analysis: The molecule serves as a reference for understanding how adding or changing functional groups impacts conformation and electronic properties, thereby influencing biological function. nih.govacs.org For example, adding fluorine atoms has been shown to improve the biological properties of some benzamide derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling data-driven discovery. mdpi.com While the field is still emerging, there are clear opportunities to integrate these technologies into the study of this compound and its derivatives.

Property Prediction: The detailed experimental data available for this compound (e.g., spectroscopic and crystallographic data) can be used as a high-quality data point for training ML models. nih.govresearchgate.net Such models can then predict the physicochemical properties, biological activities, or toxicity of novel, yet-to-be-synthesized benzamide derivatives, saving significant time and resources. cam.ac.uk

Synthesis Planning: ML algorithms can be trained on vast reaction databases to predict optimal synthetic routes. nih.gov An AI tool could be tasked with designing the most efficient, highest-yielding, or "greenest" synthesis for a novel derivative of this compound. researchgate.net

Lead Optimization: Machine learning models can analyze structure-activity relationships (SAR) from a series of related compounds. mdpi.com By starting with this compound and creating a small library of analogues, ML can identify the key molecular features that drive biological activity and guide the design of more potent compounds. mdpi.comcam.ac.uk

The application of AI and ML is often limited by the availability of high-quality data. arxiv.org The well-documented and publicly available research on this compound makes it an ideal candidate for inclusion in datasets used to build the next generation of chemical AI tools.

Identification of Novel Biological Targets for Benzamide Scaffolds through this compound Studies

A key challenge in drug discovery is the identification of new biological targets implicated in disease. Because of its well-defined and relatively simple structure, this compound can be used as a chemical tool to explore the "druggable genome" and identify novel binding partners for the benzamide class.

Methodologies for target identification where this compound could be employed include:

Affinity-Based Proteomics: The molecule can be immobilized on a solid support (like a chromatography resin) and used as "bait" to capture binding proteins from cell lysates. The captured proteins can then be identified using mass spectrometry, revealing potential new targets.

Phenotypic Screening: The compound can be tested in high-throughput cell-based assays that measure a specific cellular outcome (e.g., cancer cell death, reduction in viral replication). If an interesting effect is observed, subsequent studies can be performed to deconvolve the specific molecular target responsible for the effect.

Computational Prediction: As knowledge of the human proteome grows, computational methods can be used to screen the structure of this compound against databases of protein structures to predict potential binding interactions, which can then be validated experimentally.

Given the wide range of known activities for benzamides, from targeting enzymes to receptors, it is highly probable that studies using this compound as a probe will uncover previously unknown biological roles for this important chemical scaffold. researchgate.netnih.govtandfonline.com

Collaborative Research Avenues for this compound

The full research potential of this compound can best be realized through interdisciplinary collaboration. Its role as a reference compound creates a nexus for partnerships between scientists with diverse expertise.

Crystallographers and Computational Chemists: Researchers who have determined the crystal structure nih.govresearchgate.net can collaborate with computational experts to perform in-depth molecular dynamics simulations and docking studies, providing deeper insights into its interactions with potential biological targets. nih.govnih.gov

Synthetic and Medicinal Chemists: Organic chemists developing green synthesis methods can partner with medicinal chemists to produce libraries of benzamide derivatives. These libraries can then be used to systematically probe structure-activity relationships for specific targets. nih.gov

Biologists and Data Scientists: Biologists who identify novel targets using this compound as a probe can work with data scientists. AI/ML models could be developed to predict which other benzamide derivatives are most likely to interact with the newly identified target, streamlining the hit-to-lead process. mdpi.comarxiv.org

Academic and Industrial Partnerships: The foundational academic research on this compound provides a strong basis for translational research. Collaborations with pharmaceutical companies can accelerate the development of promising benzamide derivatives from preclinical research into clinical candidates. nih.gov

By fostering these collaborative avenues, the scientific community can leverage the fundamental knowledge gained from studying this compound to drive innovation across chemistry, biology, and medicine.

Q & A

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
  • Waste Disposal : Collect organic waste in designated containers and incinerate via licensed facilities to prevent environmental release .
  • Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Retrosynthesis Analysis

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2-chloro-N-(2-methylphenyl)benzamide
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2-chloro-N-(2-methylphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.